N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of a chloro-substituted indole moiety and a fluorobenzene sulfonamide group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. In the Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated indole is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-3-carboxylic acid or reduction to form indoline derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: New derivatives with different substituents on the indole or benzene ring.
Oxidation: Indole-3-carboxylic acid.
Reduction: Indoline derivatives.
Scientific Research Applications
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and specificity to its targets . This compound may exert its effects through inhibition of key enzymes, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide: Similar structure with a hydroxyl group instead of a chloro group.
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity compared to similar compounds .
Properties
Molecular Formula |
C16H14ClFN2O2S |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-12-1-6-16-15(9-12)11(10-19-16)7-8-20-23(21,22)14-4-2-13(18)3-5-14/h1-6,9-10,19-20H,7-8H2 |
InChI Key |
ZJIRWWAKQXVHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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